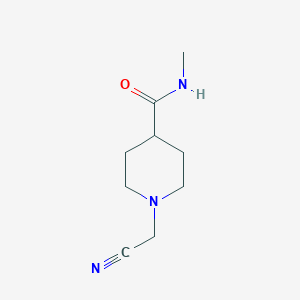
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom of the piperidine ring and a carboxamide group at the 4-position of the ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide can be achieved through several methods. One common approach involves the reaction of N-methylpiperidine with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the use of cyanoacetamide derivatives. The cyanoacetamide is reacted with N-methylpiperidine under basic conditions to form the desired product. This reaction can be carried out in solvents such as ethanol or methanol, with the addition of a catalytic amount of piperidine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved yields. The use of automated systems for reagent addition and temperature control ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of primary amines.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-(cyanomethyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The cyanomethyl group can participate in nucleophilic addition reactions, while the carboxamide group can form hydrogen bonds with target proteins, influencing their conformation and function .
類似化合物との比較
Similar Compounds
1-(cyanomethyl)pyridinium salts: These compounds share the cyanomethyl group and are used in the synthesis of heterocycles.
N-(cyanomethyl)isoquinolinium salts: Similar in structure, these compounds are used in the formation of annulated heterocycles
Uniqueness
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C9H15N3O |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
1-(cyanomethyl)-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H15N3O/c1-11-9(13)8-2-5-12(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3,(H,11,13) |
InChIキー |
YHSKVCBQNIOSQF-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1CCN(CC1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)
![4-Acetyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13084261.png)
![4-[(2-Ethylbutyl)amino]benzonitrile](/img/structure/B13084269.png)
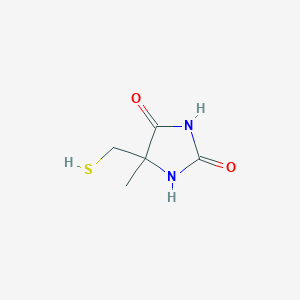
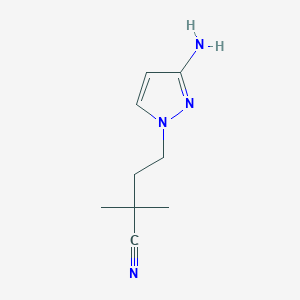

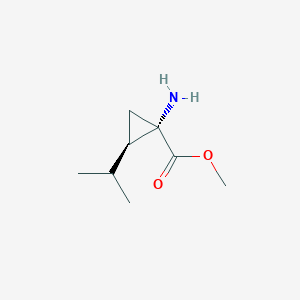


![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
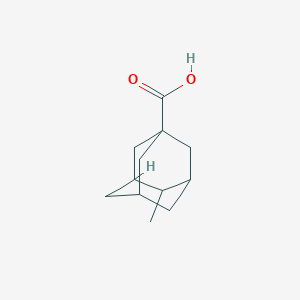
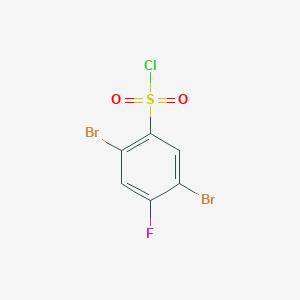
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
![6-Bromo-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidin-4-ol](/img/structure/B13084328.png)
